molecular formula C22H20N4O5 B1221185 2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester

2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester

Cat. No. B1221185
M. Wt: 420.4 g/mol
InChI Key: JJNKNLVOAKBURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester is a pyridopyrimidine.

Scientific Research Applications

Antiviral and Antifungal Activities

Compounds similar to the one described have been synthesized and tested for their biological activities, including antiviral and antimicrobial properties. For instance, certain pyrimidinecarboxylates and related esters have been evaluated for their inhibitory activity against herpes simplex virus type 1 (HSV-1) and some fungal strains, showing varying degrees of effectiveness (Sansebastiano et al., 1993).

Supramolecular Aggregation

The conformational features and supramolecular aggregation of thiazolopyrimidines, which share structural similarities with the compound of interest, have been studied to understand their intermolecular interaction patterns. Changes in substituents can significantly affect these interactions, which is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Synthetic Methodologies and Chemical Reactions

The compound's chemical framework is related to heterocyclic compounds that have been synthesized through various reactions, such as the metalation of heteroaromatic esters and nitriles, leading to the formation of dipyridopyrimidinones. These synthetic methodologies contribute to the development of novel compounds with potential applications in medicinal chemistry and materials science (Bentabed-Ababsa et al., 2010).

Molecular Docking and Enzyme Inhibition

The structural analogs of the compound have also been investigated for their enzyme inhibitory activities, utilizing molecular docking studies to understand the binding interactions with target enzymes. Such studies are fundamental in drug discovery, providing insights into the design of more potent and selective inhibitors (Vinayagam et al., 2017).

properties

Product Name

2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H20N4O5/c1-4-30-22(29)15-12-14-18(23-17-9-5-6-10-25(17)21(14)28)26(13(2)3)19(15)24-20(27)16-8-7-11-31-16/h5-13H,4H2,1-3H3

InChI Key

JJNKNLVOAKBURU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 3
2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 4
2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 5
2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 6
2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester

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